[(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate
Description
[(3-Phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate (CAS: 2368828-63-9) is an organic salt comprising a phenyl-substituted isoxazole moiety linked to a methylamine group, crystallized with ethanedioate (oxalate) and water. Its molecular formula is C₁₀H₁₀N₂O·C₂H₂O₄·H₂O, with a molecular weight of 282 g/mol and a logP value of 1.17, indicating moderate lipophilicity . The compound is a solid at room temperature, has 95% purity, and is stereochemically achiral. Its structure combines aromatic (phenyl-isoxazole) and ionic (ethanedioate hydrate) features, making it relevant in pharmaceutical and materials science research .
Properties
IUPAC Name |
oxalic acid;(3-phenyl-1,2-oxazol-5-yl)methanamine;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.C2H2O4.H2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8;3-1(4)2(5)6;/h1-6H,7,11H2;(H,3,4)(H,5,6);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWCPZQCWMOSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CN.C(=O)(C(=O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Generation of Nitrile Oxide Precursor
Phenylacetaldehyde derivatives are treated with hydroxylamine hydrochloride under basic conditions to form the corresponding aldoxime. Subsequent chlorination using N-chlorosuccinimide (NCS) in dichloromethane yields the nitrile oxide intermediate. This step is critical for ensuring regioselectivity in the cycloaddition reaction.
Cycloaddition with Methyl Acetylene Carboxylate
The nitrile oxide reacts with methyl propiolate in a [3+2] cycloaddition to form the 3-phenyl-5-methoxycarbonylisoxazole intermediate. The reaction proceeds under mild conditions (room temperature, 24 hours) with high regioselectivity due to electron-withdrawing effects of the ester group.
Table 1: Optimization of Cycloaddition Conditions
Functionalization of the Isoxazole Ring
The 5-methoxycarbonyl group on the isoxazole is converted to a methylamine moiety through a two-step process: hydrolysis followed by reductive amination.
Hydrolysis of Ester to Carboxylic Acid
The methyl ester is hydrolyzed using aqueous sodium hydroxide (2 M) in tetrahydrofuran (THF) at reflux (70°C, 6 hours), yielding 3-phenyl-5-carboxyisoxazole. Acidification with HCl precipitates the carboxylic acid, which is isolated via filtration.
Reductive Amination to Methylamine
The carboxylic acid is converted to the corresponding amine using Curtius rearrangement or via an intermediate acyl chloride. Reaction with thionyl chloride generates the acyl chloride, which is treated with ammonium hydroxide to form the primary amide. Subsequent reduction with lithium aluminum hydride (LiAlH₄) in dry ether affords [(3-phenyl-5-isoxazolyl)methyl]amine.
Key Mechanistic Insight : The use of LiAlH₄ ensures complete reduction of the amide to the amine without over-reduction of the isoxazole ring.
Salt Formation with Ethanedioic Acid
The free base [(3-phenyl-5-isoxazolyl)methyl]amine is converted to its ethanedioate salt through acid-base reaction.
Stoichiometric Neutralization
A molar equivalent of ethanedioic acid (oxalic acid) is dissolved in ethanol and added dropwise to a solution of the amine in the same solvent. The mixture is stirred at 0–5°C for 2 hours, inducing crystallization of the salt. The product is filtered and washed with cold ethanol to remove excess acid.
Hydrate Formation
The ethanedioate salt is recrystallized from a water-ethanol (1:3) mixture to yield the hydrate form. X-ray diffraction analysis confirms the incorporation of water molecules in the crystal lattice, with hydrogen bonding between the oxalate anion and water.
Table 2: Crystallization Conditions for Hydrate Formation
| Solvent Ratio (H₂O:EtOH) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1:3 | 4 | 78 | 99.5 |
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization. Characterization includes:
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows a single peak at 4.2 minutes, confirming >99% purity.
Challenges and Optimization
-
Regioselectivity in Cycloaddition : Electron-deficient dipolarophiles favor 5-substituted isoxazoles, but competing side products require careful solvent selection.
-
Reduction Side Reactions : Over-reduction of the isoxazole ring is mitigated by using LiAlH₄ at 0°C.
-
Hydrate Stability : The salt is hygroscopic; storage under anhydrous conditions is critical to prevent deliquescence .
Chemical Reactions Analysis
Types of Reactions
[(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity, alteration of receptor binding, and changes in cellular signaling processes .
Comparison with Similar Compounds
Amine-Ethanedioate Salts
Key Observations :
- Aromatic vs. Aliphatic Amines : The phenyl-isoxazole group in the target compound introduces aromatic π-π interactions, which are absent in aliphatic analogs like 2-methyl-4-oxopentan-2-aminium salt. This could enhance binding to biological targets or organic matrices .
- Ionic Character: Unlike potassium ethanedioate (inorganic salt), the target compound's organic cation may offer better solubility in polar organic solvents, useful in drug formulation .
- Functional Groups : Thiocyclam-hydrogen oxalate contains sulfur atoms, which may confer pesticidal activity but reduce stability compared to the oxygen-rich isoxazole derivative .
Isoxazole and Heterocyclic Derivatives
Key Observations :
- Acidity : The carboxylic acid group in 3-methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid introduces pH-dependent solubility, unlike the neutral amine-oxalate salt .
- Substituent Effects : Methyl groups in the pyrazole derivative may enhance metabolic stability but reduce binding affinity compared to the phenyl group in the target compound .
Ethanedioate Esters and Amine-Modified Adsorbents
Key Observations :
- Amine Reactivity : MDEA (tertiary amine) exhibits higher CO₂ adsorption due to carbamate formation, whereas the primary amine in the target compound may favor Schiff base or imine chemistry .
- Ionic vs. Ester Forms: The ionic nature of the target compound enhances water solubility compared to dimethyl ethanedioate, which is nonpolar and volatile .
Biological Activity
The compound [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate is a synthetic organic molecule that has garnered interest in the fields of chemistry and biology due to its potential therapeutic applications. This article reviews its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate typically involves the reaction of 3-phenyl-5-isoxazolecarboxaldehyde with methylamine , followed by treatment with ethanedioic acid (oxalic acid) to form the ethanedioate salt. The final product is then hydrated to yield the desired compound. This process can be optimized for yield and purity through controlled conditions in both laboratory and industrial settings.
The biological activity of [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may exert its effects by:
- Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
- Interacting with Receptors: Modulating receptor activity influences cellular signaling processes.
- Altering Gene Expression: It affects the expression of genes related to its biological activity.
Pharmacological Properties
Research indicates that [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate exhibits potential anti-inflammatory and antimicrobial activities. These properties make it a candidate for further investigation in therapeutic applications, particularly in treating infections and inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Antimicrobial Activity:
A study demonstrated that derivatives similar to [(3-phenyl-5-isoxazolyl)methyl]amine exhibited significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involved membrane permeabilization, enhancing the efficacy of conventional antibiotics when used in combination . -
Anti-inflammatory Effects:
Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate may also possess anti-inflammatory properties. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated models. -
Enzyme Interaction Studies:
Further investigations into enzyme interactions revealed that this compound could modulate the activity of certain enzymes involved in metabolic pathways, indicating its potential role in metabolic regulation.
Comparative Analysis
To better understand the uniqueness of [(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| [(3-phenyl-5-isoxazolyl)methyl]amine hydrochloride | Moderate antimicrobial | Hydrochloride form affects solubility |
| [(3-phenyl-5-isoxazolyl)methyl]amine sulfate | Anti-inflammatory properties | Sulfate form enhances stability |
| [(3-phenyl-5-isoxazolyl)methyl]amine nitrate | Limited bioactivity | Nitrate form less soluble |
Q & A
Q. What strategies mitigate hydrate dissociation during lyophilization or long-term storage?
- Methodological Answer : Optimize freeze-drying parameters (collapse temperature via DSC, –40°C primary drying). Add cryoprotectants (trehalose, 2% w/v) to preserve hydrate structure. Monitor dissociation via PXRD (characteristic hydrate peaks at 2θ = 12°, 18°) and gravimetric moisture analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
